molecular formula C12H13N B3147475 6,7,8,9-Tetrahydropyrido[1,2-a]indole CAS No. 62420-83-1

6,7,8,9-Tetrahydropyrido[1,2-a]indole

Cat. No.: B3147475
CAS No.: 62420-83-1
M. Wt: 171.24 g/mol
InChI Key: RIBUJTDHWAVEMD-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydropyrido[1,2-a]indole is a heterocyclic compound with the molecular formula C12H13N. It is a derivative of pyridoindole, featuring a fused pyridine and indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydropyrido[1,2-a]indole can be achieved through several methods. One common approach involves the cycloisomerization of allenyl indoles. For instance, an IPrAuCl/AgSbF6-catalyzed cycloisomerization of 1,3-disubstituted allenyl indoles has been reported to yield optically active pyridoindoles with excellent enantioselectivity . Another method includes the radical cyclization of N-alkylindoles .

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of gold or platinum catalysts in cycloisomerization reactions is a notable method due to its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6,7,8,9-Tetrahydropyrido[1,2-a]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridoindoles .

Scientific Research Applications

6,7,8,9-Tetrahydropyrido[1,2-a]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydropyrido[1,2-a]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fused ring system allows it to mimic natural substrates, thereby inhibiting or activating biological pathways. For example, it can bind to enzyme active sites, blocking substrate access and modulating enzyme activity .

Comparison with Similar Compounds

    Indole: A simpler structure with a fused pyrrole and benzene ring.

    Carbazole: Contains a fused tricyclic system with two benzene rings and a nitrogen-containing ring.

    Tetrahydrocarbazole: A reduced form of carbazole with additional hydrogen atoms.

Uniqueness: 6,7,8,9-Tetrahydropyrido[1,2-a]indole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7,8,9-tetrahydropyrido[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h1-2,5,7,9H,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBUJTDHWAVEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC3=CC=CC=C32)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a refluxing solution of 1-(4-bromobutyl)-2-tosyl-1H-indole (178 mg, 0.44 mmol) in 9.5 mL toluene was added dropwise over 5 min a mixture of tributyltin hydride (285 μL, 1.06 mmol) and 2,2′-azobisisobutyronitrile (14 mg, 0.088 mmol) in 22.5 mL toluene. The reaction mixture was refluxed 2 h, then concentrated in vacuo. To the crude product was added 125 μL H2O, 3 mL ethyl acetate, and 150 mg KF and stirred at room temperature overnight. Potassium carbonate was added and the mixture filtered and concentrated in vacuo. The process was repeated with another 125 μL H2O, 3 mL ethyl acetate, and 150 mg KF and stirred at room temperature 2 h. Potassium carbonate added and the mixture filtered and concentrated in vacuo. The crude product was purified via silica gel chromatography using a gradient from 0 to 10% ethyl acetate in hexanes to give a final yield of 58 mg (0.34 mmol). 1H NMR (500 MHz, CDCl3, δ): 1.89-2.05 (m, 2H), 2.10-2.24 (m, 2H), 3.06 (t, J=6.1 Hz, 2H), 4.11 (t, J=6.1 Hz, 2H), 6.29 (s, 1H), 7.18 (t, J=7.1 Hz, 1H), 7.23 (t, J=7.4 Hz, 1H), 7.35 (d, J=7.9 Hz, 1H), 7.63 (d, J=7.7 Hz, 1H). 13C NMR (500 MHz, CDCl3, δ): 21.76, 23.93, 24.75, 42.78, 97.98, 109.03, 120.06, 120.58, 128.71, 136.76, 137.63. MS m/z 172 [M+H]+.
Name
1-(4-bromobutyl)-2-tosyl-1H-indole
Quantity
178 mg
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
285 μL
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydropyrido[1,2-a]indole
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
6,7,8,9-Tetrahydropyrido[1,2-a]indole

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